((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
Description
Properties
IUPAC Name |
[4-(4-pentylcyclohexyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQDWQYYUGUDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Purification of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol by Recrystallization: An Application Note
Abstract
This application note provides a detailed protocol for the purification of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol (CAS 82598-08-1), a key intermediate in the synthesis of liquid crystals and other advanced materials. The primary purification method described is recrystallization, a robust technique for removing impurities and obtaining high-purity crystalline solids. This guide will delve into the rationale behind solvent selection, a step-by-step recrystallization procedure, and methods for assessing the purity of the final product.
Introduction
This compound is a saturated bicyclohexyl derivative characterized by a long alkyl chain and a primary alcohol functional group.[1][2][3] Its specific stereochemistry and molecular structure are crucial for its application in the formulation of liquid crystal displays (LCDs) and other electro-optical devices. The purity of this intermediate directly impacts the performance and stability of the final products. Therefore, an effective and reproducible purification method is essential.
Recrystallization is a widely used technique for the purification of solid organic compounds.[4][5] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Understanding the Compound and Potential Impurities
A thorough understanding of the target compound's properties and the likely impurities from its synthesis is critical for developing an effective purification strategy.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82598-08-1 | [1][2][3] |
| Molecular Formula | C18H34O | [1][2][3] |
| Molecular Weight | 266.46 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 128-132 °C |
Potential Impurities
The synthesis of this compound likely involves a Grignard reaction between a 4'-pentyl-[1,1'-bi(cyclohexan)]-4-yl magnesium halide and formaldehyde, or the reduction of a corresponding carboxylic acid or ester. Potential impurities arising from these synthetic routes may include:
-
Unreacted starting materials: 4'-pentyl-[1,1'-bi(cyclohexan)]-4-yl halide or the corresponding carboxylic acid/ester.
-
Grignard side products: Biphenyl-type coupling products from the Grignard reagent.
-
Over-reduction or incomplete reduction products: If a reduction method is used.
-
Cis-isomers: Isomers with a cis-configuration in one or both of the cyclohexyl rings.
-
Solvent residues: Residual solvents from the synthesis and workup steps.
Recrystallization Protocol
This protocol outlines the steps for the recrystallization of this compound. The choice of solvent is paramount for a successful recrystallization. Based on the non-polar nature of the bicyclohexyl core and the polar alcohol group, a moderately polar solvent is a suitable starting point. Methanol has been reported to be a solvent for this compound.
Solvent Selection
A systematic approach to solvent selection is crucial. The ideal solvent should exhibit the following characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
For this compound, a good starting point for solvent screening includes short-chain alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (hexane, heptane). A mixed solvent system may also be effective.
Experimental Procedure
The following is a detailed, step-by-step methodology for the recrystallization process.
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Application Notes & Protocols: Synthesis of Bicyclohexyl Methanols via Grignard Reaction
Introduction: The Strategic Importance of Bicyclohexyl Methanols in Modern Chemistry
Bicyclohexyl methanols, such as dicyclohexylmethanol, are valuable chemical entities in the landscape of organic synthesis and drug discovery.[1] Their unique lipophilic and three-dimensional structure can impart desirable pharmacokinetic properties to bioactive molecules.[2][3] The synthesis of these secondary alcohols is efficiently achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This powerful organometallic reaction allows for the nucleophilic addition of a cyclohexyl group to an electrophilic carbonyl carbon, providing a direct and versatile route to these important building blocks.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bicyclohexyl methanols using the Grignard reaction. It delves into the underlying mechanistic principles, offers a detailed experimental protocol, and discusses critical process parameters for a successful and reproducible synthesis.
Mechanistic Insights: The Grignard Reaction Pathway
The Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on a carbonyl compound.[7]
-
Formation of the Grignard Reagent (Cyclohexylmagnesium Halide): The reaction is initiated by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[8] The magnesium inserts itself between the carbon and the halide, creating a highly polar carbon-magnesium bond.[8] This polarization renders the carbon atom highly nucleophilic and basic.[9][10]
-
Nucleophilic Addition to a Carbonyl: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[11] This addition reaction proceeds through a six-membered ring transition state and results in the formation of a magnesium alkoxide intermediate.[12]
-
Protonation to Yield the Alcohol: The final step involves the acidic workup of the reaction mixture. The magnesium alkoxide is protonated by the addition of a weak acid, typically aqueous ammonium chloride or dilute acid, to yield the desired alcohol.[7]
Caption: General workflow of the Grignard reaction for bicyclohexyl methanol synthesis.
Experimental Protocol: Synthesis of Dicyclohexylmethanol
This protocol details the synthesis of dicyclohexylmethanol from cyclohexylmagnesium bromide and cyclohexanecarboxaldehyde.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Ensure turnings are fresh and dry. |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 16.31 g (0.10 mol) | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Freshly distilled from sodium/benzophenone. |
| Iodine | I₂ | 253.81 | 1 crystal | To initiate the reaction. |
| Cyclohexanecarboxaldehyde | C₆H₁₁CHO | 112.17 | 11.22 g (0.10 mol) | Anhydrous |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
Equipment Setup
A three-necked round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer is required. All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.[13][14] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
Caption: Standard glassware setup for a Grignard reaction under inert atmosphere.
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)
-
Place the magnesium turnings and a crystal of iodine in the dry three-necked flask.[12]
-
Assemble the glassware and flush the system with an inert gas.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in 50 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the cyclohexyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness and gentle refluxing indicate the initiation of the reaction.[4] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Cyclohexanecarboxaldehyde
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanecarboxaldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the cyclohexanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[15] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude dicyclohexylmethanol can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Critical Considerations and Troubleshooting
-
Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture.[14] Water will protonate the Grignard reagent, quenching it and reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.[16]
-
Initiation of the Reaction: Sometimes, the Grignard reaction can be sluggish to start.[4] Activation of the magnesium surface can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in a mortar and pestle before use.[17]
-
Side Reactions: A common side reaction is the formation of bicyclohexyl, which arises from the coupling of the Grignard reagent with unreacted cyclohexyl bromide.[13] This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.
-
Safety Precautions: Grignard reagents are highly reactive and can be pyrophoric.[18] The reaction is exothermic and can become vigorous.[19] It is essential to perform the reaction in a fume hood, away from sources of ignition, and to have an ice bath readily available to control the reaction temperature.[20] Personal protective equipment, including safety goggles, a lab coat, and appropriate gloves, must be worn.[16]
Characterization of Dicyclohexylmethanol
The identity and purity of the synthesized dicyclohexylmethanol can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet corresponding to the hydroxyl proton (disappears upon D₂O exchange). A multiplet for the methine proton (CH-OH). Complex multiplets for the cyclohexyl protons. |
| ¹³C NMR | A signal for the methine carbon (CH-OH) typically in the range of 70-80 ppm. Signals for the cyclohexyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.[21] C-H stretching vibrations just below 3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 196.33.[22] Fragmentation patterns will be consistent with the structure. |
Conclusion
The Grignard reaction provides a reliable and efficient method for the synthesis of bicyclohexyl methanols. By carefully controlling the reaction conditions, particularly by ensuring the exclusion of moisture, high yields of the desired product can be obtained. The protocols and insights provided in this document serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, enabling the effective preparation of these important chemical intermediates.
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Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Available at: [Link]
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National Institute of Standards and Technology. Dicyclohexylmethanol - the NIST WebBook. Available at: [Link]
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Application Notes and Protocols for the Formulation of High Birefringence Liquid Crystal Mixtures Using Bicyclohexyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the formulation and characterization of high birefringence (Δn) liquid crystal (LC) mixtures utilizing bicyclohexyl derivatives. Bicyclohexyl-containing compounds are crucial components for developing advanced liquid crystal materials, offering a unique combination of properties that are essential for high-performance applications. This document provides an in-depth understanding of the underlying scientific principles, detailed experimental protocols, and critical characterization techniques. The aim is to equip researchers and scientists with the necessary knowledge to design and fabricate custom liquid crystal mixtures with tailored optical and physical properties.
Introduction: The Significance of High Birefringence and the Role of Bicyclohexyl Derivatives
High birefringence liquid crystals are a critical class of materials in modern optics and photonics. Their ability to exhibit a large difference between their extraordinary (nₑ) and ordinary (nₒ) refractive indices is fundamental to a wide array of applications, including high-speed displays, spatial light modulators, tunable lenses, and advanced optical communication systems.[1] The magnitude of birefringence directly influences device performance, with higher Δn values enabling faster switching times, lower operating voltages, and thinner device architectures.
The formulation of high-performance LC mixtures is a multi-parameter optimization challenge. Key objectives include achieving a high birefringence, a broad nematic temperature range, low viscosity, and high chemical and thermal stability.[1] This is where the strategic incorporation of bicyclohexyl derivatives becomes paramount.
Bicyclohexyl derivatives are characterized by their rigid core structure composed of two cyclohexane rings.[2][3] This structural motif imparts several desirable characteristics to a liquid crystal mixture:
-
Low Viscosity: The saturated nature of the cyclohexane rings, compared to aromatic rings, leads to weaker intermolecular interactions, resulting in significantly lower rotational viscosity.[1] This is a critical factor for achieving fast switching speeds in electro-optical devices.
-
Broad Nematic Range: Bicyclohexyl derivatives can act as effective "nematicity enhancers." When blended with other mesogenic compounds, they can disrupt smectic phase formation and broaden the temperature range over which the desirable nematic phase is stable.[1]
-
Tailorable Properties: The bicyclohexyl core can be chemically modified with various terminal and lateral substituents to fine-tune properties such as dielectric anisotropy and clearing point.[3][4]
This guide will systematically walk you through the process of leveraging these properties to create high birefringence liquid crystal mixtures.
Principles of Liquid Crystal Mixture Formulation
The creation of a successful liquid crystal mixture is an exercise in molecular engineering. The goal is to combine different compounds in such a way that the resulting mixture exhibits properties that are superior to those of its individual components. A key strategy in this endeavor is the formulation of eutectic mixtures .
A eutectic mixture is a blend of two or more components that, at a specific ratio, has a single, sharp melting point that is lower than the melting points of the individual components.[1] This principle is fundamental to achieving a broad nematic range, particularly at and below room temperature. By carefully selecting components that are miscible in the liquid (nematic) state but immiscible in the solid state, a significant depression of the melting point can be achieved.[1]
The general approach to formulating a high birefringence mixture often involves a combination of:
-
High Birefringence Components: These are typically molecules with highly polarizable, conjugated structures, such as those containing multiple aromatic rings and triple bonds (e.g., tolanes).[1] These components are the primary contributors to the high Δn of the mixture.
-
Low Viscosity Components: This is where bicyclohexyl derivatives play a crucial role. Their inclusion is essential for reducing the overall viscosity of the mixture, thereby enabling fast switching times.
-
Nematic Promoters and Smectic Suppressors: Compounds are selected to ensure a stable and broad nematic phase, often by disrupting the formation of more ordered smectic phases. Bicyclohexyl derivatives can also contribute to this effect.[1]
-
Dielectric Anisotropy Modifiers: The response of the liquid crystal to an electric field is determined by its dielectric anisotropy (Δε). Compounds with strong polar groups (e.g., -CN, -F) are added to achieve the desired positive or negative Δε.
The formulation process is an iterative one, involving the careful selection of components based on their individual properties and the systematic variation of their concentrations to achieve the target specifications.
Formulation Workflow
The following diagram illustrates the general workflow for formulating and characterizing a high birefringence liquid crystal mixture.
Caption: Influence of Molecular Structure on Liquid Crystal Properties.
-
Bicyclohexyl Core: The absence of delocalized π-electrons in the saturated cyclohexane rings leads to lower polarizability and thus lower birefringence compared to aromatic rings. However, this saturated nature is the primary reason for the significantly reduced viscosity. The steric bulk of the bicyclohexyl group can also disrupt the packing that leads to smectic phases, thereby promoting a wider nematic range.
-
Aromatic Core: The extended π-conjugation in aromatic systems (biphenyls, tolanes, etc.) is the main contributor to high polarizability anisotropy and, consequently, high birefringence. [1]* Terminal Groups: Polar terminal groups like cyano (-CN) and isothiocyanato (-NCS) introduce a strong dipole moment, which is essential for achieving a significant dielectric anisotropy. [1]The -NCS group, in particular, also contributes positively to birefringence. [1]Alkyl chains are used to lower melting points and influence the mesophase behavior.
-
Lateral Substituents: The introduction of lateral substituents, such as fluorine atoms, can have multiple effects. They can lower the melting point, suppress smectic phases, and modify the dielectric anisotropy. [1] By understanding these structure-property relationships, researchers can make informed decisions in selecting the building blocks for their liquid crystal mixtures.
Conclusion
The formulation of high birefringence liquid crystal mixtures is a sophisticated process that requires a deep understanding of the interplay between molecular structure and macroscopic properties. Bicyclohexyl derivatives are indispensable components in this field, offering a powerful tool to reduce viscosity and broaden the nematic range without excessively compromising birefringence. By following the principles and protocols outlined in this guide, researchers can systematically design and characterize novel liquid crystal mixtures with properties tailored to the demands of next-generation optical and display technologies.
References
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Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]
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Ishii, Y., et al. (2023). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. ChemPhysChem, 24(5), e202200927. [Link]
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Dąbrowski, R., Dziaduszek, J., & Szczuciński, T. (2000). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. In Liquid Crystals: Chemistry, Physics, and Applications (Vol. 4147, pp. 8-17). SPIE. [Link]
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Application Note & Protocol: Fabrication of High-Quality Liquid Crystal Research Cells Using Pentyl Bicyclohexyl Methanol Mixtures
Abstract: This document provides a comprehensive, field-proven protocol for the fabrication of liquid crystal (LC) research cells, with a focus on mixtures containing pentyl bicyclohexyl methanol derivatives. The guide details the entire workflow from substrate preparation to final cell characterization, emphasizing the scientific principles behind each step to ensure reproducibility and high-quality outcomes. This protocol is designed for researchers, materials scientists, and professionals in drug development who require reliable methods for creating electro-optical test cells.
Foundational Principles: The Art of Liquid Crystal Alignment
A liquid crystal cell is fundamentally a capacitor wherein the dielectric medium is an anisotropic liquid crystal material.[1] The utility of such a device hinges on the ability to control the collective orientation of the LC molecules with an external electric field. This control is only possible if the molecules adopt a uniform, predefined orientation in the absence of a field. This "zero-field" state is dictated by the engineered surfaces of the substrates that confine the liquid crystal.
The entire fabrication process is a systematic effort to create pristine, chemically compatible, and topographically anisotropic surfaces that will guide the liquid crystal molecules into a desired alignment. Pentyl bicyclohexyl methanol and similar thermotropic liquid crystals, which exhibit a phase between solid and liquid states, are particularly sensitive to surface contamination and topology.[2][3] Therefore, each step, from the initial cleaning to the final sealing, is critical for the cell's performance.
This guide will walk through a standard procedure for creating a "twisted nematic" (TN) cell, a foundational configuration in liquid crystal technology.
Comprehensive Workflow for LC Cell Fabrication
The journey from raw materials to a functional liquid crystal cell involves a sequence of meticulous steps. Each stage builds upon the last, and errors are cumulative. The diagram below outlines the comprehensive workflow.
Caption: Overall workflow for liquid crystal cell fabrication.
Materials and Equipment
| Category | Item | Purpose |
| Substrates | Indium Tin Oxide (ITO) Coated Glass Slides | Transparent conductive electrodes |
| Cleaning | Deionized (DI) Water (18 MΩ·cm) | Rinsing |
| Acetone (ACS Grade) | Organic residue removal | |
| Isopropyl Alcohol (IPA, ACS Grade) | Organic residue removal | |
| Laboratory Detergent (e.g., Hellmanex III) | Gross cleaning of particulates and oils | |
| Ultrasonic Bath | Enhances cleaning efficiency via cavitation | |
| High-Purity Nitrogen or Air Gun | Drying substrates | |
| UV-Ozone Cleaner or Plasma Cleaner | Final organic removal and surface activation | |
| Alignment | Polyimide (PI) Alignment Precursor Solution | Forms the LC alignment layer |
| Adhesion Promoter (e.g., AP3000) | Improves PI adhesion to ITO | |
| Spin Coater | Uniform deposition of thin films | |
| Hot Plates (programmable) | Baking and curing of PI films | |
| Mechanical Rubbing Machine with Velvet Cloth | Creates anisotropic surface for LC alignment | |
| Assembly | UV-Curable Epoxy Sealant | Bonds substrates and contains the LC |
| Spacer Beads (e.g., silica, 3-10 µm diameter) | Defines the cell gap thickness | |
| Dispensing System (manual or automated) | Precise application of sealant | |
| UV Lamp (365 nm) | Cures the epoxy sealant | |
| Filling | Pentyl Bicyclohexyl Methanol LC Mixture | The active electro-optic material |
| Vacuum Chamber (<1 Pa capability) | Facilitates bubble-free filling of the cell | |
| Filling Station/Holder | Holds cell and LC reservoir in vacuum | |
| Characterization | Polarizing Optical Microscope | To inspect alignment quality and defects |
| Function Generator and Voltage Amplifier | To apply driving voltage to the cell | |
| Photodetector and Oscilloscope | To measure electro-optic response | |
| Pair of Linear Polarizers | For characterization setup |
Detailed Experimental Protocols
Protocol I: Rigorous Substrate Cleaning
Causality: The ITO surface must be impeccably clean. Organic residues, dust, or ionic contaminants will disrupt the uniformity of the polyimide alignment layer, leading to defects in the liquid crystal alignment such as disclinations or domains of incorrect orientation. The multi-solvent ultrasonic process is designed to systematically remove contaminants of varying polarity and adhesion.[4][5][6]
Caption: Step-by-step ITO substrate cleaning workflow.
Step-by-Step Methodology:
-
Initial Wash: Gently scrub the ITO-coated side of the substrates with a gloved finger or a cleanroom wipe in a solution of laboratory detergent and DI water.[5] Rinse thoroughly with DI water.
-
Ultrasonication - Detergent: Place the substrates in a substrate holder and immerse them in a beaker containing the detergent solution. Sonicate for 15 minutes. This step dislodges stubborn particulates and oils.
-
DI Water Rinse: Transfer the substrate holder to a beaker of fresh DI water and sonicate for 10 minutes. Repeat with fresh DI water to ensure all detergent is removed.
-
Ultrasonication - Solvents: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropyl alcohol (IPA) for 15 minutes.[4] This removes organic contaminants that are insoluble in water.
-
Final Rinse: Perform a final rinse in an ultrasonic bath of fresh DI water for 10 minutes to remove any residual solvent.[6]
-
Drying: Immediately dry the substrates using a high-purity nitrogen or filtered air gun. Visually inspect for any streaks or residues.
-
Surface Activation: Place the dried substrates in a UV-Ozone cleaner for 10-20 minutes.[4] This step removes the final monolayer of organic contaminants and increases the surface energy of the ITO, which promotes adhesion of the subsequent polyimide layer.[7] Store in a clean, sealed container if not used immediately.
Protocol II: Alignment Layer Deposition and Treatment
Causality: A thin, uniform layer of polyimide (PI) is used to create the aligning surface.[8] Spin coating is an effective method for depositing highly uniform thin films.[9][10] The thickness and uniformity are controlled by the solution's viscosity and the spin coater's rotational speed and acceleration.[10][11] Subsequent baking (imidization) converts the polyamic acid precursor into the robust, linear polyimide chains.[12] The mechanical rubbing process then stretches and orients these polymer chains along a single direction, creating micro-grooves that guide the liquid crystal molecules via elastic energy minimization.[13]
Table of Typical Spin-Coating & Baking Parameters:
| Parameter | Value | Purpose |
| Spin Speed (Step 1) | 500 rpm | Spreads the solution across the substrate |
| Spin Time (Step 1) | 10 s | - |
| Spin Speed (Step 2) | 3000-4000 rpm | Thins the film to the desired thickness |
| Spin Time (Step 2) | 45 s | - |
| Acceleration | 1000 rpm/s | Ensures uniform thinning |
| Pre-Bake Temp. | 80-90 °C | Gently evaporates the solvent |
| Pre-Bake Time | 15 min | - |
| Hard-Bake Temp. | 180-230 °C | Cures and imidizes the polymer |
| Hard-Bake Time | 60 min | - |
Note: Optimal parameters are dependent on the specific polyimide solution and desired thickness. Consult the manufacturer's datasheet.
Step-by-Step Methodology:
-
Priming (Optional): For enhanced adhesion, apply an adhesion promoter via spin coating before the polyimide layer.
-
Spin Coating: Center the cleaned substrate on the spin coater chuck. Dispense the polyimide solution to cover about two-thirds of the substrate surface. Initiate the spin program as detailed in the table above.[14]
-
Pre-Bake: Carefully transfer the coated substrate to a hotplate set to 80-90 °C for 15 minutes. This removes the bulk of the solvent.[12]
-
Hard-Bake: Transfer the substrate to a programmable hotplate or oven. Ramp the temperature to 180-230 °C and hold for 60 minutes to complete the imidization process.[12] Allow to cool slowly to room temperature to avoid thermal stress.
-
Mechanical Rubbing:
-
Mount the baked substrate onto the stage of the rubbing machine.
-
Set the rubbing roller (covered in velvet cloth) to the desired pile depth and rotation speed.
-
Pass the substrate under the roller once in a single, consistent direction. The rubbing process creates the required surface anisotropy.
-
Prepare two rubbed substrates. For a 90° twisted nematic cell, the rubbing directions on the two substrates must be orthogonal to each other.
-
Gently blow the surface with nitrogen to remove any generated dust or fibers.[13]
-
Protocol III: Cell Assembly and Filling
Causality: The two prepared substrates are assembled to form a cavity with a precise thickness, known as the cell gap. This gap is maintained by spacer beads mixed into the sealant.[15] The cell is filled using the vacuum filling technique, which is essential to prevent the trapping of air bubbles that would disrupt the liquid crystal's alignment and optical properties.[16] The principle relies on evacuating the cell and then using atmospheric pressure to drive the liquid crystal into the void.[17]
Caption: Workflow for liquid crystal cell assembly and vacuum filling.
Step-by-Step Methodology:
-
Sealant Preparation: Mix the UV-curable sealant with the appropriate concentration of spacer beads to achieve the desired cell gap.
-
Sealant Dispensing: On one of the rubbed substrates, dispense a thin, continuous line of the sealant mixture around the perimeter of the desired active area, leaving a small gap (~2-3 mm) on one side to serve as the filling port.[18]
-
Assembly: Carefully place the second substrate on top of the first, with the rubbed surfaces facing each other. Ensure the rubbing directions are oriented correctly (e.g., perpendicular for a 90° TN cell).
-
Pressing and Curing: Gently press the substrates together to ensure contact with the spacer beads and achieve a uniform cell gap. Place the assembly under a UV lamp to cure the sealant.
-
Vacuum Filling Setup: Place the empty cell in a holder inside the vacuum chamber. Place a small drop of the pentyl bicyclohexyl methanol liquid crystal mixture in a reservoir or on a clean surface adjacent to the cell's filling port.[16]
-
Evacuation: Close the chamber and evacuate it to a high vacuum (typically < 1 Pa).[16]
-
Filling: Once the vacuum is stable, manipulate the holder to bring the filling port into contact with the liquid crystal droplet.
-
Venting: Slowly and carefully vent the chamber back to atmospheric pressure. The pressure differential will force the liquid crystal into the cell, filling the gap.[16] Avoid venting too quickly, as this can cause flow alignment issues.[17]
-
Final Sealing: Once the cell is full, remove it from the chamber. Clean any excess liquid crystal from around the filling port. Apply a small amount of UV-curable epoxy to the port and cure it under the UV lamp to seal the cell.[15]
Cell Characterization
After fabrication, the cell's quality must be verified.
-
Visual Inspection: Place the cell under a polarizing optical microscope. A well-aligned cell will show a uniform color and texture. Extinguishing the light by rotating the polarizers can confirm the alignment direction. Defects, dust particles, and air bubbles will be readily visible.
-
Electro-Optic Response: Place the cell between crossed polarizers, with the rubbing directions at 45° to the polarizer axes.[19] Apply a low-frequency AC square wave voltage (e.g., 1 kHz) to the ITO electrodes. As the voltage increases, the liquid crystal molecules will reorient, changing the cell's birefringence and thus the transmitted light intensity.[20][21] A functional cell will transition from a bright (or dark) state to a dark (or bright) state, and this switching should be uniform across the entire active area.
References
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International Crystal Laboratories. (n.d.). Sealed Liquid Cells Characteristics, Filling & Use. Retrieved from [Link]
- Gauthier, M. (1996). Method for filling a liquid crystal cell. Google Patents.
-
Wikipedia. (2024). Liquid crystal. Retrieved from [Link]
-
FlexEnable. (2021). The making of a plastic liquid crystal cell. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]
-
ThreeBond Co., Ltd. (n.d.). Materials for Sealing Liquid Crystal. ResearchGate. Retrieved from [Link]
-
Lin, C., et al. (2021). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Request PDF. Retrieved from [Link]
-
Gazzard, D., et al. (2022). Optical characterization of dyed liquid crystal cells. arXiv. Retrieved from [Link]
-
Wikipedia. (2023). Alignment layer. Retrieved from [Link]
- Schadt, M., & Buchecker, R. (1991). Process for filling a liquid crystal cell. Google Patents.
-
Herta, D., et al. (2018). Phase behaviour and applications of a binary liquid mixture of methanol and a thermotropic liquid crystal. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). What is the best cleaning procedures for ITO substrates?. Retrieved from [Link]
-
Herta, D., et al. (2017). Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal. ChemRxiv. Retrieved from [Link]
- Data Modul AG. (2003). Liquid crystal cell system and method for improving a liquid crystal cell system. Google Patents.
-
Joshi, J. S., et al. (2014). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Soft Matter. Retrieved from [Link]
-
ResearchGate. (2022). Optical characterization of dyed liquid crystal cells. Retrieved from [Link]
-
Kim, S., et al. (2020). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. KoreaScience. Retrieved from [Link]
-
Centre for Display Research. (n.d.). LC Vacuum filling procedure. Retrieved from [Link]
-
KINTEK. (n.d.). ITO Glass Plasma Cleaning. Retrieved from [Link]
-
ResearchGate. (2017). Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal. Retrieved from [Link]
-
ResearchGate. (2019). Fabrication of polyimide films with imaging quality using a spin-coating method for potential optical applications. Retrieved from [Link]
-
Chen, P., et al. (2022). Rubbing-free liquid crystal electro-optic device based on organic single-crystal rubrene. Retrieved from [Link]
-
Castrillo, P., et al. (2022). Characterization of optically thin cells and experimental liquid crystals. Retrieved from [Link]
- Google Patents. (2014). ITO conductive glass cleaning process.
-
MDPI. (2021). Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. Retrieved from [Link]
-
SciSpace. (2018). Vapor-liquid equilibria for the binary mixtures of methanol+cyclopentyl methyl ether (CPME). Retrieved from [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
Valley Design Corp. (n.d.). Planarizing and polishing spin coated polyimide. Retrieved from [Link]
-
JKU. (n.d.). Rubbing Technology for LCD Manufacturing. Retrieved from [Link]
-
Redox.me. (n.d.). Methods for cleaning substrates and glass chambers for electrochemical measurements. Retrieved from [Link]
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
-
Cellerate.io. (n.d.). The Cell Assembly & Sealing System. Retrieved from [Link]
-
Cambridge Open Engage. (2017). Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal. Retrieved from [Link]
-
ResearchGate. (2003). Vacuum method for creation of liquid crystal orienting microrelief. Retrieved from [Link]
-
Hitachi Review. (2008). One Drop Filling for Liquid Crystal Display Panel Produced from Larger-sized Mother Glass. Retrieved from [Link]
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- 8. Planarizing and polishing spin coated polyimide [valleydesign.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
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- 20. [2205.07927] Optical characterization of dyed liquid crystal cells [arxiv.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol (CAS 82598-08-1).[1][2] This molecule is a critical intermediate in the development of liquid crystals and other advanced materials where the specific stereochemistry of the bicyclohexane core is paramount for performance.[3][4] This guide is structured to provide practical, in-depth solutions to common challenges encountered during its synthesis, drawing from established chemical principles and field experience.
I. Synthetic Pathway Overview
The most common and reliable route to this compound involves the reduction of a suitable carboxylic acid or ester precursor, such as (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid or its methyl/ethyl ester. The stereochemistry of the final product is largely dictated by the stereochemistry of this precursor.
Sources
Technical Support Center: Grignard Synthesis of Bicyclohexyl Alcohols
Welcome to the technical support center for the Grignard synthesis of bicyclohexyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls of this specific transformation. Instead of a generic overview, we will directly address the side reactions and experimental challenges you are likely to encounter, providing expert insights and validated protocols to enhance your reaction success.
The target reaction involves the addition of a cyclohexylmagnesium halide to cyclohexanone to form 1,1'-bicyclohexyl-1-ol. While powerful, this reaction is susceptible to several competing pathways due to the steric bulk of both the nucleophile and the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that compete with the desired 1,2-addition in this synthesis?
The main competing side reactions are:
-
Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the cyclohexanone to form a magnesium enolate. Upon workup, this regenerates the starting ketone, significantly lowering the yield.[1][2][3]
-
Reduction: The Grignard reagent, which contains β-hydrogens (hydrogens on the carbon adjacent to the C-Mg bond), can reduce the cyclohexanone to cyclohexanol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[1]
-
Wurtz Coupling: During the formation of the Grignard reagent, the already-formed cyclohexylmagnesium halide can react with unreacted cyclohexyl halide to produce bicyclohexyl, an apolar byproduct.[3][4]
-
Quenching: Grignard reagents are extremely strong bases and will react with any available protic source (water, alcohols, or even acidic protons on glassware) to form cyclohexane, effectively destroying the reagent.[5][6][7]
Q2: Why is enolization a significant problem with cyclohexanone?
Enolization becomes a major issue when the nucleophilic attack on the carbonyl carbon is slowed by steric hindrance.[1][2] Both the cyclohexyl Grignard reagent and the cyclohexanone substrate are sterically bulky. This congestion around the carbonyl carbon can make it kinetically easier for the Grignard reagent to function as a base and deprotonate the sterically accessible α-carbon, leading to the formation of an enolate instead of the desired alcohol.[1][8]
Q3: How does the choice of solvent impact the reaction?
The solvent is critical for Grignard reagent formation and stability. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential because their lone pair electrons coordinate with the magnesium atom, stabilizing the organomagnesium species.[9]
-
THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher solvating power, which can help stabilize the reagent.[10]
-
Crucially, the solvent must be anhydrous. Even trace amounts of water will quench the Grignard reagent, leading to reaction failure.[5][7]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental outcomes and provides a systematic approach to diagnosing and solving the underlying issues.
Problem 1: Low or No Yield of Bicyclohexyl Alcohol
Symptom: After aqueous workup and extraction, TLC/LCMS analysis shows little to no desired product. The major isolated compound is either the starting material (cyclohexanone) or a non-polar hydrocarbon (cyclohexane/bicyclohexyl).
Possible Cause A: Grignard Reagent Quenching
The Grignard reagent is highly reactive with protic sources. If it was inadvertently quenched, it was destroyed before it could react with the cyclohexanone.
Diagnostic Clues:
-
Formation of cyclohexane as a major byproduct.
-
The reaction mixture did not become cloudy or viscous upon addition of the ketone.
Solutions & Preventative Measures:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon).[2]
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents that have been properly dried (e.g., passed through an alumina column or distilled from a suitable drying agent like sodium/benzophenone).[10]
-
Reactant Purity: Ensure the cyclohexyl halide and cyclohexanone are free of water. Consider distilling them before use.
Possible Cause B: Failed Grignard Reagent Formation
The reaction between magnesium and the cyclohexyl halide did not initiate or complete.
Diagnostic Clues:
-
Magnesium turnings remain shiny and largely unreacted.
-
No exotherm was observed during the attempted formation.
Solutions & Preventative Measures:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted to initiate the reaction.[2]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will etch the surface, and the dibromoethane reacts to form ethylene and MgBr₂, activating the surface.[2]
-
-
Initiation: Add a small amount of the cyclohexyl halide to the activated magnesium in a minimal amount of ether/THF. Gentle warming with a heat gun may be necessary to start the reaction. A noticeable exotherm and the appearance of a cloudy, greyish solution indicate successful initiation.[2]
Problem 2: High Recovery of Cyclohexanone Starting Material
Symptom: TLC/LCMS analysis shows a significant amount of unreacted cyclohexanone, even after the reaction has been stirred for an adequate time. The yield of the desired alcohol is poor, but some cyclohexanol may also be present.
Possible Cause A: Enolization (Primary Culprit)
The bulky cyclohexylmagnesium halide acted as a base, deprotonating the cyclohexanone at the alpha-position.
Solutions & Preventative Measures:
-
Lower Reaction Temperature: Perform the addition of cyclohexanone to the Grignard reagent at a low temperature (e.g., -78°C to 0°C). Nucleophilic addition has a lower activation energy than enolization. By lowering the temperature, you favor the kinetic 1,2-addition product over the deprotonation pathway.[11]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can dramatically suppress enolization. The CeCl₃ undergoes transmetalation with the Grignard reagent to form a less basic, more nucleophilic organocerium reagent (a Luche reaction). This species selectively attacks the carbonyl carbon.
Possible Cause B: Reduction
The Grignard reagent transferred a β-hydride to the carbonyl carbon, reducing it to cyclohexanol.
Solutions & Preventative Measures:
-
Controlled Temperature: As with enolization, lower temperatures can help disfavor the reduction pathway.
-
Reagent Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help ensure the primary reaction goes to completion, but a large excess can sometimes promote side reactions. Titration of the Grignard reagent is crucial to know the exact concentration.
Problem 3: Isolation of a High-Boiling, Apolar Side Product
Symptom: After purification (e.g., column chromatography), a significant fraction of a non-polar compound is isolated, identified by mass spectrometry as bicyclohexyl.
Possible Cause: Wurtz Coupling
This side reaction occurs during the formation of the Grignard reagent.
Solutions & Preventative Measures:
-
Slow Addition of Halide: Add the solution of cyclohexyl halide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the flask, minimizing its chance to react with the newly formed Grignard reagent.[3][4]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously. This helps to dissipate localized heat from the exothermic reaction and quickly move the newly formed Grignard reagent away from the magnesium surface where the halide concentration is highest.
-
Dilution: Using a sufficient volume of solvent can help keep the concentration of both reactants low, which disfavors the bimolecular Wurtz coupling reaction.[4]
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom Observed | Probable Side Reaction | Key Corrective Actions |
| Low/No Product, Cyclohexane byproduct | Grignard Quenching | Implement rigorous anhydrous techniques; use dry solvents. |
| High recovery of Cyclohexanone | Enolization | Lower addition temperature (-78°C); add CeCl₃. |
| Formation of Cyclohexanol | Reduction | Lower addition temperature; use precise stoichiometry. |
| Isolation of Bicyclohexyl | Wurtz Coupling | Slow dropwise addition of halide during Grignard formation. |
Protocol 1: Optimized Grignard Synthesis of 1,1'-Bicyclohexyl-1-ol
This protocol incorporates best practices to minimize the side reactions discussed above.
1. Rigorous System Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Immediately assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
2. Magnesium Activation & Grignard Formation:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a single crystal of iodine.
-
Add a small portion (~10%) of the total anhydrous THF or diethyl ether.
-
Begin stirring and add a few drops of the cyclohexyl halide (1.2 eq.).
-
Gently warm the flask with a heat gun until the iodine color fades and the solution turns cloudy and begins to gently reflux, indicating initiation.
-
Dilute the remaining cyclohexyl halide in the rest of the anhydrous solvent in the dropping funnel.
-
Add the halide solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation.
3. Reaction with Cyclohexanone (Low-Temperature Addition):
-
Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.
-
Dissolve cyclohexanone (1.0 eq.) in an equal volume of anhydrous THF.
-
Add the cyclohexanone solution dropwise to the cold, stirring Grignard reagent over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
4. Quenching and Workup:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. (Using dilute acid can cause elimination of the tertiary alcohol).
-
Continue adding the NH₄Cl solution until the magnesium salts are dissolved and the mixture consists of two clear layers.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify via column chromatography or recrystallization.
Visualizations
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired nucleophilic addition competing with the primary side reactions of enolization and reduction.
Caption: Main vs. Side Reaction Pathways in the Grignard Synthesis.
Diagram 2: Optimized Experimental Workflow
This flowchart outlines the critical steps and control points for a successful synthesis.
Caption: Critical Control Points in the Bicyclohexyl Alcohol Synthesis Workflow.
References
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
What is the process for obtaining an enolate from a Grignard reaction? - Quora. (2024). Available at: [Link]
-
Grignard Reagents - Chemistry LibreTexts. (2023). Available at: [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. (2018). Available at: [Link]
-
Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+. Available at: [Link]
-
cyclohexylcarbinol - Organic Syntheses Procedure. Available at: [Link]
-
Cyclohexanone And Grignard reagent - YouTube. (2023). Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting - Reddit. (2021). Available at: [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation . (2023). Available at: [Link]
-
Reaction of Grignard reagents with protic compounds - YouTube. (2018). Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Available at: [Link]
-
Grignard Reagent - BYJU'S. Available at: [Link]
-
Troubleshooting my grignard reactions - Reddit. (2020). Available at: [Link]
-
Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reaction - ChemRxiv. Available at: [Link]
-
Using Grignard Reagents - Varsity Tutors. Available at: [Link]
-
Synthesis and spectral analysis of cis-1-cyclohexyl-1,2-cyclohexanediol - ResearchGate. (2009). Available at: [Link]
-
(1,1'-Bicyclohexyl)-1-carboxylic acid - PubChem. Available at: [Link]
-
Wurtz Reaction - Aakash Institute. Available at: [Link]
- Manufacturing method of bicyclohexyl derivative - Google Patents.
-
Wurtz coupling - Reddit. (2025). Available at: [Link]
-
Grignard Reagent with Esters - a Practice Example - YouTube. (2022). Available at: [Link]
-
Optimization of the Grignard reagent formation - ResearchGate. (2018). Available at: [Link]
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- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
Preventing degradation of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol during storage
Welcome to the technical support center for ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol (CAS 82598-08-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a unique aliphatic alcohol with a bicyclohexane core and a pentyl chain. Its structural features, while contributing to its utility in various applications, also present specific stability considerations. The primary alcohol functional group is susceptible to oxidation, and the overall structure can be influenced by environmental factors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate degradation and maintain the purity of your material.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of New Peaks in Chromatographic Analysis (HPLC/GC-MS)
Observation: Your HPLC or GC-MS analysis of a stored sample shows new, unexpected peaks that were not present in the initial analysis of the fresh compound.
Probable Cause: This is a classic sign of chemical degradation. For this compound, the most likely degradation pathway is the oxidation of the primary alcohol.
In-Depth Explanation: The primary alcohol group (-CH₂OH) is susceptible to oxidation, which can occur in two stages. The initial oxidation product is the corresponding aldehyde, ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-carbaldehyde. If the oxidizing conditions persist, this aldehyde can be further oxidized to the carboxylic acid, ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-carboxylic acid.[1] The presence of atmospheric oxygen can be sufficient to initiate this process over time, especially if the sample is not stored under an inert atmosphere.[2][3]
Solutions:
-
Confirm the Identity of Degradants:
-
Mass Spectrometry (MS): Analyze the new peaks by MS to determine their molecular weights. The aldehyde will have a molecular weight that is 2 Da less than the parent alcohol, and the carboxylic acid will be 14 Da heavier than the aldehyde.
-
Reference Standards: If available, co-inject reference standards of the potential aldehyde and carboxylic acid derivatives to confirm their retention times.
-
-
Implement Proper Storage Protocols:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to minimize contact with oxygen.
-
Sealed Containers: Use tightly sealed containers, preferably with a PTFE-lined cap, to prevent atmospheric exchange.
-
Temperature Control: Store at room temperature or as recommended by the supplier, away from direct sunlight and heat sources.[4]
-
Issue 2: Changes in Physical Appearance (e.g., Color Change, Clumping)
Observation: The white, solid this compound has developed a yellowish tint or has started to clump together.
Probable Cause: This can be indicative of degradation, particularly oxidation, or the absorption of moisture. Aldehydes, the initial oxidation products, can sometimes be yellowish. Hygroscopic behavior can lead to clumping.
In-Depth Explanation: The formation of conjugated systems, even minor ones resulting from degradation, can lead to the absorption of visible light, causing a color change. Alcohols can be hygroscopic, and the presence of water can potentially accelerate certain degradation pathways.[5]
Solutions:
-
Verify Purity: Re-analyze the material using HPLC or GC-MS to check for the presence of impurities.
-
Drying: If moisture absorption is suspected, the material can be dried under vacuum. However, be cautious with heating, as this could accelerate thermal degradation.
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to protect it from humidity.
Issue 3: Inconsistent Experimental Results
Observation: You are observing variability in your experimental outcomes when using different batches or aged stock of this compound.
Probable Cause: The presence of uncharacterized degradation products can interfere with your reactions or assays, leading to inconsistent results.
In-Depth Explanation: The aldehyde and carboxylic acid degradants have different chemical properties and reactivity compared to the parent alcohol. For instance, an aldehyde can undergo further reactions that the alcohol would not, and the presence of an acidic carboxylic acid impurity can alter the pH of a reaction mixture, leading to unintended side reactions.
Solutions:
-
Purity Assessment: Always assess the purity of your starting material before use, especially if it has been in storage for an extended period. A quick purity check by HPLC or TLC can be invaluable.
-
Purification: If degradation is detected, consider purifying the material before use. Column chromatography is a common method for separating alcohols from their corresponding aldehydes and carboxylic acids.
-
Standard Operating Procedures (SOPs) for Storage: Establish and adhere to strict SOPs for the storage and handling of this compound to ensure consistency across all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, protected from light and moisture. A desiccator can be used for added protection against humidity.
Q2: What are the primary degradation products I should be looking for?
A2: The two most likely degradation products are:
-
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-carbaldehyde: The initial oxidation product.
-
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-carboxylic acid: The product of further oxidation.[1]
Q3: Can this compound undergo dehydration?
A3: Dehydration of alcohols to form alkenes is possible but typically requires acidic conditions and/or high temperatures.[6][7][8][9] Under standard storage conditions, significant dehydration is unlikely. However, if the compound is exposed to acidic reagents or high heat during an experiment, this degradation pathway should be considered.
Q4: How can I monitor the purity of my stored this compound?
A4: A stability-indicating HPLC method is the recommended approach. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.[10][11][12] Alternatively, GC-MS can be used, potentially with a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of the alcohol and its degradation products.[13][14]
Q5: Are there any simple chemical tests to check for degradation?
A5: While not as precise as chromatographic methods, some qualitative tests can indicate the presence of the primary degradation products:
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: A positive test (formation of a yellow, orange, or red precipitate) indicates the presence of an aldehyde.
-
Sodium Bicarbonate Test: Effervescence (release of CO₂ gas) upon addition of a sodium bicarbonate solution suggests the presence of a carboxylic acid.
Note: These tests are not specific and should be used as preliminary indicators, with confirmation by a more robust analytical technique.
Visualization of Degradation Pathways and Workflows
Degradation Pathway
Caption: Primary degradation pathway of the target compound.
Analytical Workflow for Stability Assessment
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- 2. researchgate.net [researchgate.net]
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- 4. 65355-33-1|trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid|BLD Pharm [bldpharm.com]
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Navigating the Synthesis Scale-Up of 4'-Alkyl-[1,1'-bi(cyclohexan)]-4-yl)methanol: A Technical Support Guide
For researchers, chemists, and professionals in the pharmaceutical and materials science sectors, the journey from a laboratory-scale synthesis to a robust, scalable process is fraught with challenges. This is particularly true for complex molecules like 4'-alkyl-[1,1'-bi(cyclohexan)]-4-yl)methanol, a key intermediate in the synthesis of advanced liquid crystals and potential drug candidates. The unique bicyclohexyl core, coupled with a long alkyl chain, introduces specific hurdles in reaction control, stereochemistry, and purification that demand a nuanced and expert-driven approach.
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of scaling up the synthesis of this valuable compound. Drawing upon established principles of process chemistry and practical field experience, this guide aims to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experimental work.
I. Proposed Synthetic Pathway and Key Challenges
A plausible and scalable synthetic route to 4'-alkyl-[1,1'-bi(cyclohexan)]-4-yl)methanol is outlined below. This multi-step process, while logical, presents several challenges at each stage when transitioning to a larger scale.
Validation & Comparative
A Comparative Guide to Phenylcyclohexane and Bicyclohexane Liquid Crystal Cores for Researchers and Drug Development Professionals
In the intricate world of liquid crystal (LC) design, the selection of the core molecular structure is a pivotal decision that dictates the material's ultimate physical and electro-optical properties. Among the diverse array of mesogenic cores, phenylcyclohexane (PCH) and bicyclohexane (CCH) moieties have emerged as fundamental building blocks, each imparting distinct characteristics to the final liquid crystal substance. This guide provides a comprehensive comparison of these two crucial cores, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data necessary to make informed decisions in material selection and design.
At a Glance: Phenylcyclohexane vs. Bicyclohexane Cores
| Property | Phenylcyclohexane (PCH) Core | Bicyclohexane (CCH) Core | Key Implications for LC Design |
| Structure | Consists of a cyclohexane ring linked to a benzene ring. | Composed of two linked cyclohexane rings. | The presence of the aromatic phenyl ring in PCH cores leads to a higher degree of electronic polarizability compared to the fully saturated CCH cores. |
| Clearing Point (TN-I) | Generally higher. | Generally lower. | PCH-based LCs typically exhibit a broader nematic range, offering a wider operational temperature window. |
| Birefringence (Δn) | Higher (typically > 0.1). | Lower (typically < 0.1). | PCH cores are preferred for applications requiring high optical contrast, while CCH cores are suitable for low birefringence applications. |
| Dielectric Anisotropy (Δε) | Can be positive or negative, often of larger magnitude. | Often exhibits negative dielectric anisotropy of a significant magnitude. | The choice of core influences the response of the LC to an electric field, impacting switching behavior and threshold voltage. |
| Viscosity (η) | Generally higher. | Generally lower. | CCH-based LCs tend to have faster response times due to their lower viscosity. |
Delving Deeper: A Structural and Functional Analysis
The fundamental difference between the phenylcyclohexane and bicyclohexane cores lies in their electronic nature. The PCH core, with its aromatic phenyl group, possesses a delocalized π-electron system. This leads to a greater anisotropy of molecular polarizability, which is the primary determinant of birefringence. In contrast, the CCH core is composed entirely of saturated cyclohexane rings, resulting in lower polarizability anisotropy and, consequently, lower birefringence[1].
This structural distinction has profound implications for the macroscopic properties of the resulting liquid crystals.
Clearing Point and Mesophase Stability
Optical Anisotropy (Birefringence)
Birefringence (Δn), the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a measure of the optical anisotropy of a material. As previously mentioned, the higher polarizability anisotropy of the PCH core leads to significantly higher birefringence values. PCH-based liquid crystals are therefore well-suited for applications where a large phase shift is required, such as in many display technologies. Conversely, the low birefringence of CCH-based liquid crystals makes them valuable components in mixtures for high-information-content displays where a lower optical path difference is desired[1]. For example, bicyclohexane compounds are known to have low polarizability anisotropy due to their nonlinear structure and the absence of conjugated π-bonds, resulting in birefringence values often less than 0.1[1].
Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director axis of the liquid crystal. This property governs the response of the material to an applied electric field. PCH-based liquid crystals can be synthesized to have either positive or negative Δε of varying magnitudes, depending on the position and nature of polar substituent groups. For instance, PCH5 exhibits a positive dielectric anisotropy. Bicyclohexane liquid crystals, on the other hand, often exhibit a large negative dielectric anisotropy[4]. This characteristic is particularly useful in applications such as vertically aligned (VA) mode liquid crystal displays.
Viscosity
The viscosity of a liquid crystal is a crucial factor influencing its switching speed. The more flexible and less planar nature of the bicyclohexane core generally leads to a lower rotational viscosity compared to the more rigid phenylcyclohexane core. As a result, CCH-based liquid crystals are often favored in applications where fast response times are critical.
Visualizing the Core Structures and Experimental Workflow
To better understand the molecular architecture and the process of characterizing these liquid crystals, the following diagrams are provided.
Caption: Molecular core structures of Phenylcyclohexane (PCH) and Bicyclohexane (CCH).
Caption: Experimental workflow for the characterization and comparison of liquid crystal properties.
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key liquid crystal characterization techniques.
Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to ensure the sample is in the isotropic phase.
-
Hold at this temperature for a few minutes to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below its crystallization point.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) through its phase transitions.
-
-
Data Analysis: The peak temperatures of the endotherms on the second heating scan are taken as the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic)[5][6][7].
Protocol 2: Characterization of Mesophases by Polarized Optical Microscopy (POM)
Principle: POM utilizes polarized light to observe the unique optical textures of different liquid crystal phases, which arise from their birefringent nature.
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal sample between a clean microscope slide and a coverslip.
-
Heating Stage: Place the prepared slide on a hot stage attached to the polarizing microscope.
-
Observation during Heating and Cooling:
-
Heat the sample slowly while observing it through the crossed polarizers. The appearance of characteristic textures (e.g., Schlieren or marbled textures for nematic phases) confirms the presence of a liquid crystalline phase.
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic phase. The temperature at which this occurs is the clearing point.
-
Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal textures again[8][9][10][11][12].
-
Conclusion
The choice between a phenylcyclohexane and a bicyclohexane liquid crystal core is a strategic one, with each offering a distinct set of properties. PCH cores, with their aromatic character, provide higher birefringence and clearing points, making them suitable for applications demanding high optical contrast and a broad operating temperature range. In contrast, the saturated CCH cores offer the advantages of lower viscosity and often a large negative dielectric anisotropy, which are beneficial for fast-switching devices and specific display modes.
Ultimately, the optimal core structure depends on the specific performance requirements of the target application. By understanding the fundamental structure-property relationships outlined in this guide, researchers can more effectively design and synthesize novel liquid crystal materials with tailored functionalities for a wide range of applications, from advanced displays to innovative drug delivery systems.
References
-
ResearchGate. (2021). Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Retrieved from [Link]
-
ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... Retrieved from [Link]
-
PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
IUCr Journals. (n.d.). A new experimental setup for combined fast differential scanning calorimetry and X-ray photon correlation spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]
-
ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials. Retrieved from [Link]
-
Research Inventy. (n.d.). Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
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PubMed Central. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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PMC. (n.d.). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. Retrieved from [Link]
-
ResearchGate. (2008). Physical characterisation of 4′-butyl-4-heptyl- bicyclohexyl-4-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Retrieved from [Link]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC) - DNAS. Retrieved from [Link]
-
PMC. (n.d.). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 5: Differential Scanning Calorimetry - Books. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
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A Comparative Guide to the Stereochemical Validation of (4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Stereochemical Precision
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its function. In the case of (4'-pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol, the relative orientation of the pentyl and hydroxymethyl groups on the two cyclohexane rings dictates the overall shape and polarity of the molecule. The trans,trans isomer, with both substituents in equatorial positions, results in a more linear and rigid structure, a feature often sought after in the design of liquid crystals and pharmacologically active molecules. The presence of other stereoisomers, such as cis,trans or cis,cis, can disrupt the desired molecular packing and biological interactions, underscoring the necessity for robust analytical validation.
Analytical Methodologies for Stereochemical Elucidation: A Comparative Analysis
The validation of the trans,trans-stereochemistry of (4'-pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol relies on a suite of analytical techniques. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chromatographic methods, providing insights into the causality behind experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and readily accessible tool for determining the stereochemistry of organic molecules in solution.[1][2] Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and spatial arrangement of atoms.
The key to differentiating stereoisomers of disubstituted cyclohexanes lies in the analysis of the chemical shifts and spin-spin coupling constants of the protons on the cyclohexane rings. In a chair conformation, protons in axial and equatorial positions experience different magnetic environments, leading to distinct chemical shifts.
For a trans,trans-1,4-disubstituted bicyclohexyl system, both substituents preferentially occupy the equatorial positions to minimize steric hindrance. This results in a time-averaged C₂h symmetry for the bicyclohexyl core. The protons at the C1 and C4 positions (bearing the substituents) are in axial positions. The width of the signal for these methine protons is a crucial indicator of their orientation. Axial protons typically exhibit large coupling constants to the adjacent axial protons (J_ax-ax ≈ 10-13 Hz) and smaller couplings to the adjacent equatorial protons (J_ax-eq ≈ 2-5 Hz), resulting in a broad multiplet. In contrast, an equatorial proton would show smaller couplings to both adjacent axial and equatorial protons, leading to a narrower multiplet.
Expected ¹H NMR Spectral Features for the trans,trans-Isomer:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Rationale |
| H at C4 (CH-CH₂OH) | Broad multiplet | Large trans-diaxial couplings (J_ax-ax ≈ 10-13 Hz) | The proton is in an axial position, leading to multiple large couplings with neighboring axial protons. |
| H at C4' (CH-Pentyl) | Broad multiplet | Large trans-diaxial couplings (J_ax-ax ≈ 10-13 Hz) | Similar to the H at C4, this proton is in an axial position. |
| CH₂OH | Doublet | J ≈ 6-7 Hz | Coupling to the adjacent methine proton. |
| Cyclohexyl Protons | 0.8 - 2.0 | Complex multiplets | Significant overlap of signals from the cyclohexane rings. |
Alternative Stereoisomers:
-
cis,trans-Isomer: One substituent would be axial and the other equatorial. This would lead to two distinct signals for the methine protons at C4 and C4', one broad (axial) and one narrower (equatorial).
-
cis,cis-Isomer: Both substituents would be axial, which is sterically hindered and less likely to be the major product under thermodynamic control. The methine protons would be equatorial and thus exhibit narrower signals.
While ¹H NMR coupling constants provide strong evidence, 2D NOESY experiments offer definitive proof of stereochemistry by identifying protons that are close in space. For the trans,trans-isomer, where both substituents are equatorial, NOE correlations are expected between the axial methine protons at C4 and C4' and the other axial protons on the same ring (at C2, C6 and C2', C6' respectively). The absence of NOE correlations between the methine proton at C4 and the pentyl group, or between the methine proton at C4' and the hydroxymethyl group, would further support the trans,trans assignment.
Sources
A Senior Application Scientist's Guide to Purity Assessment of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol Using Melting Point Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In the case of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol, a non-polar long-chain alcohol, its utility in various applications is intrinsically linked to its purity. This guide provides an in-depth comparison of melting point analysis with other techniques for purity assessment, grounded in scientific principles and practical laboratory experience.
The crystalline nature of many organic compounds, including long-chain alcohols, offers a valuable physical property for purity determination: the melting point. A pure crystalline solid typically exhibits a sharp and characteristic melting point, usually within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, provides a straightforward and accessible method for assessing purity.
Establishing a Reference Standard
Given the absence of a universally cited melting point, the first critical step is to prepare a highly purified reference standard of this compound. This can be achieved through rigorous purification techniques such as recrystallization. The purity of this initial batch should be confirmed by orthogonal methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it is of the highest possible purity (ideally >99.5%).
Once this high-purity standard is established, its melting point can be accurately determined and used as the benchmark for future batches. It is crucial to use high-purity reference substances, traceable to primary standards like those from LGC, for the calibration of melting point and dropping point instruments to ensure accurate temperature measurements.[2]
Melting Point Determination: Methodologies and Best Practices
Two primary techniques are employed for melting point analysis: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This classic technique involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[3]
-
Finely powder a small amount of the sample.
-
Introduce the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.[4] Proper packing is essential for accurate results.[3]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Place the capillary tube into the sample holder of the apparatus.[5]
-
-
Measurement:
-
For a preliminary determination, a rapid heating rate can be used to approximate the melting point.[1]
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[4][6]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). This range is the melting point of the sample.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It is a highly sensitive method for determining the purity of pharmaceuticals and other organic compounds.[8][9][10]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Measurement:
-
Heat the sample at a constant rate, typically 1-10°C per minute.
-
The instrument records the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
-
Data Analysis:
-
The onset temperature of the melting peak is typically taken as the melting point.
-
The shape of the peak provides information about the purity. A sharp, symmetrical peak indicates high purity, while a broad, asymmetrical peak suggests the presence of impurities.[7]
-
Comparison with Alternative Purity Assessment Methods
While melting point analysis is a valuable tool, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on the nature of the compound and the suspected impurities.
| Method | Principle | Advantages | Disadvantages |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. | - Rapid and inexpensive- Good indicator of overall purity- Requires small sample size | - Not suitable for amorphous or thermally unstable compounds- Less sensitive to small amounts of impurities compared to chromatographic methods- Does not identify specific impurities |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | - High sensitivity and resolution- Can quantify individual impurities- Applicable to a wide range of non-volatile compounds | - More expensive instrumentation- Requires method development- May require different columns and mobile phases for different types of impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by their detection and identification by mass spectrometry. | - Excellent for volatile impurities- Provides structural information for impurity identification- Very high sensitivity | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[2] | - Provides definitive structural information- Can be used for quantitative purity assessment (qNMR)- Non-destructive | - Lower sensitivity compared to chromatographic methods- Expensive instrumentation- Requires expertise for data interpretation |
Interpreting the Results: The Link Between Purity and Melting Point
The presence of an impurity disrupts the uniform crystalline lattice of a pure compound. This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (and thus a lower temperature) to break them apart and transition into the liquid phase.
A batch of this compound with a narrow melting range that closely matches that of the established high-purity reference standard can be considered of high purity. Conversely, a significantly lower and broader melting range is a strong indication of the presence of impurities.
Conclusion
Melting point analysis is a rapid, cost-effective, and reliable method for the routine purity assessment of crystalline compounds like this compound. While it does not provide the detailed impurity profile of chromatographic techniques, its simplicity and direct correlation with purity make it an indispensable tool in the research and development workflow. For robust quality control, it is recommended to use melting point analysis in conjunction with an orthogonal method, such as HPLC, to gain a comprehensive understanding of the sample's purity. The establishment of a well-characterized in-house reference standard is paramount for the successful implementation of this technique, particularly when a literature melting point value is not available.
References
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
